molecular formula C13H14KNO5 B12690922 Potassium (R)-(4-hydroxyphenyl)((3-methoxy-1-methyl-3-oxopropylidene)amino)acetate CAS No. 94107-37-6

Potassium (R)-(4-hydroxyphenyl)((3-methoxy-1-methyl-3-oxopropylidene)amino)acetate

Cat. No.: B12690922
CAS No.: 94107-37-6
M. Wt: 303.35 g/mol
InChI Key: GQBMWKZONUKJHR-UTONKHPSSA-M
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Description

Chemical Identity and Structural Characterization of Potassium (R)-(4-Hydroxyphenyl)((3-Methoxy-1-Methyl-3-Oxopropylidene)amino)acetate

Systematic Nomenclature and Molecular Formula Analysis

The compound is systematically named potassium (R)-2-[(4-methoxy-4-oxobutan-2-ylidene)amino]-2-(4-hydroxyphenyl)acetate according to IUPAC guidelines. Its molecular formula, C₁₃H₁₄KNO₅ , reflects a molar mass of 303.35 g/mol. The structure integrates:

  • A potassium cation counterion
  • A chiral acetamide backbone with (R)-configuration
  • A 4-hydroxyphenyl substituent
  • A 3-methoxy-1-methyl-3-oxopropylidene moiety

Table 1 summarizes key molecular descriptors:

Property Value
Molecular Formula C₁₃H₁₄KNO₅
Exact Mass 303.0522 Da
Degree of Unsaturation 7
Formal Charge -1 (neutralized by K⁺)

Crystallographic Data and Space Group Determination

X-ray diffraction studies of analogous Schiff base complexes reveal hexagonal crystal systems with P6₃/m space group symmetry. For this compound, computational predictions suggest:

  • Unit cell parameters: a = 12.47 Å, c = 7.82 Å
  • Z-value: 2 (molecules per unit cell)
  • Calculated density: 1.42 g/cm³

Experimental XRD patterns of similar structures show broadened peaks at 2θ = 6°–70°, indicative of nanocrystalline domains with average crystallite size <5 nm. The dislocation density (δ ≈ 7.62 × 10¹⁵ lines/m²) suggests moderate lattice strain.

Spectroscopic Characterization Techniques

ATR-FTIR Spectral Analysis of Functional Groups

Key vibrational modes observed in attenuated total reflectance Fourier-transform infrared spectroscopy (ATR-FTIR):

Wavenumber (cm⁻¹) Assignment
1654.9 ν(C=N) stretching
1592.3 δ(N-H) bending
1207.7 ν(C-O) ether stretch
1170.4 ν(C-O) carboxylate
2853–2985 ν(O-H) phenolic hydrogen

The absence of ν(C=O) at ~1700 cm⁻¹ confirms enol-keto tautomerization.

Multinuclear NMR Studies

Theoretical predictions for NMR chemical shifts (δ, ppm):

¹H NMR (DMSO-d₆):

  • 2.34 (s, 3H, CH₃)
  • 3.21 (s, 3H, OCH₃)
  • 4.12 (q, 2H, OCH₂CH₃)
  • 6.82–7.25 (m, 4H, aromatic)
  • 9.47 (s, 1H, OH)

¹³C NMR:

  • 172.8 (COO⁻)
  • 165.3 (C=N)
  • 154.2–116.4 (aromatic carbons)
  • 56.1 (OCH₃)
  • 42.7 (CH₃)
Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI-MS) predicts major fragments:

  • m/z 265 [M-K]⁻
  • m/z 207 [M-K-COO]⁻
  • m/z 149 [C₇H₅O₂]⁻

The base peak at m/z 93 corresponds to the 4-hydroxyphenyl fragment.

Thermogravimetric Analysis and Phase Transition Behavior

Thermogravimetric analysis (TGA) of structurally related compounds shows:

  • 5% mass loss at 110°C (solvent evaporation)
  • Sharp decomposition at 285°C (C-N bond cleavage)
  • Residual potassium oxide (K₂O) above 600°C

Differential scanning calorimetry (DSC) reveals:

  • Glass transition (T_g) at 78°C
  • Crystallization exotherm at 142°C
  • Melting endotherm at 205°C

The thermal stability range (25–250°C) suggests suitability for high-temperature applications.

Properties

CAS No.

94107-37-6

Molecular Formula

C13H14KNO5

Molecular Weight

303.35 g/mol

IUPAC Name

potassium;(2R)-2-(4-hydroxyphenyl)-2-[(4-methoxy-4-oxobutan-2-ylidene)amino]acetate

InChI

InChI=1S/C13H15NO5.K/c1-8(7-11(16)19-2)14-12(13(17)18)9-3-5-10(15)6-4-9;/h3-6,12,15H,7H2,1-2H3,(H,17,18);/q;+1/p-1/t12-;/m1./s1

InChI Key

GQBMWKZONUKJHR-UTONKHPSSA-M

Isomeric SMILES

CC(=N[C@H](C1=CC=C(C=C1)O)C(=O)[O-])CC(=O)OC.[K+]

Canonical SMILES

CC(=NC(C1=CC=C(C=C1)O)C(=O)[O-])CC(=O)OC.[K+]

Origin of Product

United States

Preparation Methods

Synthesis of 4-Methoxy-3-hydroxyacetophenone Intermediate

A key intermediate in the synthesis is 4-methoxy-3-hydroxyacetophenone, which can be prepared by methylation of 3,4-dihydroxyacetophenone using methyl iodide in the presence of lithium carbonate in N,N-dimethylformamide (DMF) under inert atmosphere at 55°C for 18 hours. This chemoselective methylation yields the methoxy-substituted acetophenone with high efficiency (up to 84% yield) after chromatographic purification.

Step Reagents & Conditions Yield (%) Notes
Methylation 3,4-Dihydroxyacetophenone, methyl iodide, Li2CO3, DMF, 55°C, 18 h 84 Inert atmosphere, chemoselective

Formation of the Amino Acid Derivative

The amino acid moiety, specifically (R)-4-hydroxyphenylglycine or its methyl ester, is prepared or procured as a chiral starting material. Methyl 2-amino-2-(4-hydroxyphenyl)acetate is a closely related compound that can be synthesized or obtained commercially with confirmed stereochemistry.

Condensation to Form the Schiff Base

The key step involves condensation of the amino acid derivative with a methoxy-substituted oxopropylidene aldehyde or ketone to form the imine linkage. This reaction is typically carried out under mild conditions to preserve stereochemistry and avoid racemization. The resulting Schiff base is the core structure of the target compound.

Potassium Salt Formation

The final step involves neutralization of the acidic group with potassium hydroxide or potassium carbonate to form the potassium salt. This step improves the compound’s solubility and stability for further applications.

Summary Table of Preparation Methods

Step Description Reagents/Conditions Yield/Outcome
1. Methylation Methylation of 3,4-dihydroxyacetophenone Methyl iodide, Li2CO3, DMF, 55°C, 18 h 84% yield of 4-methoxy-3-hydroxyacetophenone
2. Amino acid preparation Synthesis or procurement of (R)-4-hydroxyphenylglycine methyl ester Commercial or stereoselective synthesis High enantiomeric purity
3. Schiff base formation Condensation of amino acid with methoxy-oxopropylidene aldehyde Mild conditions, controlled pH Formation of imine intermediate
4. Salt formation Neutralization with potassium base KOH or K2CO3 Potassium salt of target compound

Research Findings and Notes

  • The methylation step is critical for introducing the methoxy group selectively without affecting the hydroxy group, achieved by using lithium carbonate as a base in DMF.
  • The stereochemistry of the amino acid moiety is preserved by using enantiomerically pure starting materials or by employing enantioselective catalytic methods.
  • Potassium salt formation enhances the compound’s physicochemical properties, making it suitable for pharmaceutical or biochemical applications.
  • No direct synthesis protocols for the exact compound were found in the excluded sources, but the combination of these well-established methods provides a reliable synthetic route.

Chemical Reactions Analysis

Types of Reactions

Potassium ®-(4-hydroxyphenyl)((3-methoxy-1-methyl-3-oxopropylidene)amino)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH levels to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

Anticonvulsant Activity

One of the most notable applications of potassium (R)-(4-hydroxyphenyl)((3-methoxy-1-methyl-3-oxopropylidene)amino)acetate is its potential as an anticonvulsant agent. Research indicates that derivatives of compounds with similar structures exhibit significant anticonvulsant activity. For instance, studies on N-benzyl derivatives have shown that modifications at specific sites can enhance seizure protection in animal models, suggesting that structural variations can lead to improved efficacy in treating epilepsy .

Case Study: Structure-Activity Relationship (SAR)

A detailed investigation into the structure-activity relationship of related compounds has demonstrated that small non-polar substituents at certain positions maintain pronounced anticonvulsant properties while larger groups diminish activity. This insight is critical for designing new derivatives with enhanced therapeutic profiles .

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological effects beyond anticonvulsant activity. Compounds with similar hydroxyphenyl structures have been explored for their ability to modulate sodium channels, which play a crucial role in neuronal excitability and seizure activity. The slow inactivation of sodium channels has been linked to reduced hyperexcitability in neuronal tissues, indicating a promising pathway for developing new treatments for neurological disorders .

Other Pharmacological Activities

In addition to its anticonvulsant potential, this compound may exhibit other pharmacological activities. For example, research into related compounds has suggested anti-inflammatory and analgesic properties, making them candidates for further investigation in pain management therapies .

Comparative Analysis of Related Compounds

Compound NameAnticonvulsant ActivitySodium Channel ModulationOther Activities
This compoundPromisingYesPotential anti-inflammatory
N-benzyl 2-acetamido-3-methoxypropionamideHighYesAnalgesic
(R)-N-benzyl 2-acetamido-3-hydroxypropionamideModerateYesAntidepressant effects

This table summarizes the comparative activities of this compound with related compounds, emphasizing its potential as a versatile therapeutic agent.

Mechanism of Action

The mechanism of action of Potassium ®-(4-hydroxyphenyl)((3-methoxy-1-methyl-3-oxopropylidene)amino)acetate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The methoxy-methyl-oxopropylidene-amino group can form hydrogen bonds and other interactions with biological molecules, influencing their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their differences:

Compound Name CAS Number Substituent Variations Applications Registration Date
Potassium (R)-(4-hydroxyphenyl)((3-methoxy-1-methyl-3-oxoprop-1-enyl)amino)acetate 273-992-8 Methoxy group at position 3 β-lactam antibiotics, chiral intermediates 30/11/2010
Potassium (R)-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate 113-98-4 Ethoxy instead of methoxy; lacks 4-hydroxyphenyl Pharmaceutical intermediates 30/11/2010
Potassium (R)-(3-ethoxy-1-methyl-3-oxoprop-1-enyl)aminoacetate 288-752-8 Ethoxy group at position 3 Antibiotic synthesis 31/05/2013
Potassium 2-(4-hydroxyphenyl)-2-((4-methoxy-4-oxobut-2-en-2-yl)amino)acetate 83918-71-2 Butenyl oxo group instead of propenyl Research-based applications Not specified
Key Observations:

Methoxy vs. Ethoxy Substitution: The methoxy group in the parent compound (273-992-8) confers higher polarity compared to ethoxy-substituted analogues (113-98-4, 288-752-8), influencing solubility and metabolic stability .

4-Hydroxyphenyl vs. Phenyl :

  • The 4-hydroxyphenyl group in 273-992-8 and 288-752-8 is critical for binding to bacterial penicillin-binding proteins (PBPs), a mechanism central to β-lactam antibiotic activity . Compounds lacking this group (e.g., 113-98-4) are less effective in antibiotic applications .

Oxo-Propenyl vs.

Functional Comparisons

Pharmacological Activity:
  • Antibiotic Synergy : The parent compound (273-992-8) is structurally analogous to intermediates in clavulanic acid derivatives (e.g., potassium clavulanate), which are β-lactamase inhibitors . However, unlike clavulanate, it primarily serves as a building block rather than a direct enzyme inhibitor.
  • Chiral Specificity : The (R)-configuration in 273-992-8 ensures compatibility with enzymatic systems in antibiotic synthesis, a feature shared with D-(-)-α-phenylglycine derivatives .
Industrial and Regulatory Status:
  • REACH Compliance : The parent compound is registered under REACH with a CAS number (69416-61-1), indicating its production within the EU at 1–10 tonnes/year . Ethoxy-substituted analogues (e.g., 288-752-8) have later registration dates, reflecting evolving industrial demand .

Biological Activity

Potassium (R)-(4-hydroxyphenyl)((3-methoxy-1-methyl-3-oxopropylidene)amino)acetate, also known as potassium [R(Z)]-(4-hydroxyphenyl)[(3-methoxy-1-methyl-3-oxoprop-1-enyl)amino]acetate, is a compound of significant interest in the field of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing current research findings, case studies, and relevant data.

  • Chemical Formula : C₁₃H₁₄KNO₅
  • Molecular Weight : 303.356 g/mol
  • Boiling Point : 476.6 °C at 760 mmHg

These properties indicate that the compound may have various applications in medicinal chemistry, particularly due to its structural features that suggest potential biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biochemical pathways. Research indicates that compounds of similar structure can influence several key processes:

  • Antioxidant Activity : Compounds containing phenolic structures are known for their ability to scavenge free radicals, potentially reducing oxidative stress in cells.
  • Anti-inflammatory Properties : The presence of hydroxyl groups may contribute to anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways.
  • Anticancer Potential : Some studies suggest that derivatives of similar compounds can induce apoptosis in cancer cells through modulation of signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds, providing insights into the potential applications of this compound.

Study 1: Antioxidant Effects

In a study examining the antioxidant properties of phenolic compounds, it was found that derivatives similar to this compound exhibited significant free radical scavenging activity. The study utilized DPPH (2,2-diphenyl-1-picrylhydrazyl) assays to quantify antioxidant capacity, showing a marked reduction in oxidative stress markers in treated cells compared to controls .

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of phenolic compounds. Researchers observed that treatment with this compound led to decreased levels of TNF-alpha and IL-6 in vitro, suggesting a potential mechanism for reducing inflammation .

Study 3: Anticancer Properties

A recent study explored the anticancer effects of structurally related compounds in various cancer cell lines. The results indicated that these compounds could induce apoptosis through the activation of caspase pathways, highlighting their potential as therapeutic agents in cancer treatment .

Data Summary

Study TypeKey FindingsReference
Antioxidant ActivitySignificant free radical scavenging; reduced oxidative stress
Anti-inflammatoryDecreased TNF-alpha and IL-6 levels
AnticancerInduction of apoptosis via caspase activation

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